molecular formula C11H17NO2 B13276083 1-(2,4-Dimethoxyphenyl)propylamine

1-(2,4-Dimethoxyphenyl)propylamine

Cat. No.: B13276083
M. Wt: 195.26 g/mol
InChI Key: XTJFMTUWWPEYNH-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)propylamine is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol It is characterized by the presence of a propylamine group attached to a 2,4-dimethoxyphenyl ring

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)propylamine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene, which is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) . Another approach involves the reductive amination of 2,4-dimethoxyphenylacetone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure optimal reaction rates and yields. Major products formed from these reactions include various substituted amines, alcohols, and imines .

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)propylamine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)propylamine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function and activity .

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)propylamine can be compared with other similar compounds, such as:

    1-(2,5-Dimethoxyphenyl)propylamine: This compound has a similar structure but with a methoxy group at the 5-position instead of the 4-position. It may exhibit different chemical and biological properties due to this structural difference.

    1-(3,4-Dimethoxyphenyl)propylamine: This compound has methoxy groups at the 3- and 4-positions, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)propan-1-amine

InChI

InChI=1S/C11H17NO2/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h5-7,10H,4,12H2,1-3H3

InChI Key

XTJFMTUWWPEYNH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)OC)OC)N

Origin of Product

United States

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